
4-((4-methoxyphenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-methoxyphenyl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C17H21N3O6S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Synthetic Pathways
The compound’s synthesis involves multi-step reactions focusing on the 1,3,4-oxadiazole core and sulfonamide linkage . Key steps include:
Formation of 1,3,4-Oxadiazole Ring
-
Intermediate : Cyclization of tetrahydrofuran-2-carbohydrazide with carbon disulfide (CS₂) in ethanol under reflux (6–8 hours) in the presence of KOH, forming 5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazole-2-thiol .
-
Reaction :
Tetrahydrofuran 2 carbohydrazide+CS2ΔKOH EtOH5 Tetrahydrofuran 2 yl 1 3 4 oxadiazole 2 thiol
Sulfonylation of Butanamide Backbone
-
Sulfonyl Chloride Coupling : Reaction of 4-aminobutanamide with 4-methoxyphenylsulfonyl chloride in DMF using NaH as a base, forming the sulfonamide intermediate .
4 Aminobutanamide+4 Methoxyphenylsulfonyl chloridert 3 4 hNaH DMF4 4 Methoxyphenyl sulfonyl butanamide
Final Coupling via Nucleophilic Substitution
-
Thiol-Alkylation : The oxadiazole-thiol intermediate reacts with the brominated sulfonamide derivative (e.g., 4-bromobutanamide ) in DMF/NaH, forming the target compound .
5 Tetrahydrofuran 2 yl 1 3 4 oxadiazole 2 thiol+4 4 Methoxyphenyl sulfonyl bromobutanamidert 4 5 hNaH DMFTarget Compound
Sulfonamide Group
-
Hydrolysis : Stable under mild acidic/basic conditions but degrades in concentrated HCl or NaOH (>6M) at reflux, yielding 4-methoxyphenylsulfonic acid and butanamide derivatives .
-
Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) in DMF, forming N-alkylated sulfonamides .
1,3,4-Oxadiazole Ring
-
Ring-Opening : Under strong reducing agents (e.g., LiAlH₄), the oxadiazole ring converts to thiosemicarbazide derivatives .
-
Electrophilic Substitution : Reacts with nitrating agents (HNO₃/H₂SO₄) at the C5 position , introducing nitro groups .
Tetrahydrofuran Moiety
Stability Under Varied Conditions
Key Side Reactions
-
Over-Alkylation : Excess bromobutanamide leads to bis-sulfonamide byproducts (mitigated by stoichiometric control) .
-
Oxadiazole Isomerization : Prolonged heating in DMF causes 1,2,4-oxadiazole → 1,2,5-oxadiazole rearrangement .
Purification Methods
-
Recrystallization : Ethanol/water (3:1) yields >95% pure product .
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted intermediates .
Spectroscopic Validation
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-24-12-6-8-13(9-7-12)27(22,23)11-3-5-15(21)18-17-20-19-16(26-17)14-4-2-10-25-14/h6-9,14H,2-5,10-11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLKXARDXDMNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.